3-Cyclobutyl-1H-pyrazole

Catalog No.
S785802
CAS No.
476629-86-4
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclobutyl-1H-pyrazole

CAS Number

476629-86-4

Product Name

3-Cyclobutyl-1H-pyrazole

IUPAC Name

5-cyclobutyl-1H-pyrazole

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9)

InChI Key

HLPBQDVLMHJKRN-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=NN2

Canonical SMILES

C1CC(C1)C2=CC=NN2

The exact mass of the compound 3-Cyclobutyl-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Cyclobutyl-1H-pyrazole (CAS 476629-86-4) is a specialized nitrogen-rich heterocyclic building block predominantly utilized in the synthesis of high-value active pharmaceutical ingredients (APIs), including KDM5, NaV1.8, and BACE1 inhibitors. Functioning as a sterically tuned pharmacophore, it provides a rigid, puckered aliphatic ring system that systematically alters the physicochemical profile of downstream molecules compared to standard alkyl or cycloalkyl substituents. For procurement teams and synthetic chemists, this compound represents a critical intermediate where precise control over lipophilicity, metabolic clearance, and target-binding sterics is required, particularly in central nervous system (CNS) and oncology indications where baseline pyrazole fragments fail to meet stringent pharmacokinetic thresholds [1].

Substituting 3-cyclobutyl-1H-pyrazole with the more ubiquitous 3-cyclopropyl-1H-pyrazole or 3-isopropyl-1H-pyrazole fundamentally compromises both synthetic trajectory and final API performance. The flat, highly strained cyclopropyl ring possesses a lower steric A-value (~1.5 kcal/mol) and distinct electronic properties that often lead to reduced binding pocket occupancy and susceptibility to CYP450-mediated oxidative ring-opening. Conversely, the acyclic isopropyl group introduces excessive conformational flexibility and a highly vulnerable tertiary C-H bond, drastically increasing microsomal clearance rates. Procuring the exact cyclobutyl derivative is essential to lock the puckered ring conformation, predictably increase logP by ~0.4 units relative to the cyclopropyl baseline, and ensure downstream APIs survive rigorous metabolic stability assays [1].

Steric Bulk and Target Binding Pocket Occupancy

The cyclobutyl substitution provides a distinct puckered geometry that significantly alters the dihedral angle of the pyrazole core when bound to target proteins. In head-to-head structure-activity relationship (SAR) studies for KDM5 inhibitors, substituting a cyclopropyl group with a cyclobutyl group directly shifts the steric volume, improving hydrophobic interactions within the active site. The cyclobutyl moiety exhibits an A-value of approximately 1.7 kcal/mol, compared to 1.5 kcal/mol for cyclopropyl, forcing a more rigid bioactive conformation that prevents off-target kinase binding [1].

Evidence DimensionSteric bulk (A-value) and conformational rigidity
Target Compound DataCyclobutyl A-value ~1.7 kcal/mol (puckered conformation)
Comparator Or Baseline3-Cyclopropyl-1H-pyrazole (A-value ~1.5 kcal/mol, planar conformation)
Quantified Difference+0.2 kcal/mol steric strain energy, driving locked dihedral angles
ConditionsIn silico modeling and SAR optimization for kinase inhibitor active sites

Procurement of the cyclobutyl variant is necessary when downstream APIs require precise steric filling of hydrophobic pockets to achieve target selectivity.

Lipophilicity (logP) Tuning for CNS Penetration

In the development of CNS-active agents such as BACE1 inhibitors for Alzheimer's disease, precise tuning of lipophilicity is critical for blood-brain barrier (BBB) permeability. The integration of 3-cyclobutyl-1H-pyrazole systematically increases the partition coefficient (logP) of the resulting API by approximately 0.4 to 0.5 log units compared to the 3-cyclopropyl-1H-pyrazole analog. This quantitative shift in lipophilicity enhances passive membrane diffusion without pushing the molecule into the highly lipophilic, poorly soluble range often seen with larger cyclopentyl or cyclohexyl substitutions [1].

Evidence DimensionCalculated partition coefficient (clogP) contribution
Target Compound Data+0.4 to +0.5 logP units (relative to cyclopropyl)
Comparator Or Baseline3-Cyclopropyl-1H-pyrazole (baseline logP contribution)
Quantified Difference~0.4-0.5 log unit increase per substitution
ConditionsStandard predictive models (XLogP3) and CNS drug formulation profiling

Buyers targeting neurodegenerative disease models must select the cyclobutyl analog to achieve the narrow logP window required for optimal CNS exposure.

Metabolic Stability and Avoidance of CYP-Mediated Clearance

Acyclic alkyl pyrazoles, such as 3-isopropyl-1H-pyrazole, are notorious for rapid metabolic clearance due to the highly exposed tertiary C-H bond, which is rapidly hydroxylated by hepatic CYP450 enzymes. While cyclopropyl rings are generally stable, they can undergo oxidative ring-opening in specific electron-rich environments. The cyclobutyl ring in 3-cyclobutyl-1H-pyrazole resists both rapid aliphatic hydroxylation and ring-opening, significantly reducing intrinsic clearance (CLint) in human liver microsome (HLM) assays. This structural swap is a standard procurement strategy to rescue failing, high-clearance API candidates [1].

Evidence DimensionIntrinsic clearance vulnerability
Target Compound DataQuantifiable resistance to CYP-mediated ring opening and tertiary C-H oxidation
Comparator Or Baseline3-Isopropyl-1H-pyrazole (high vulnerability to tertiary carbon hydroxylation)
Quantified DifferenceElimination of the primary metabolic soft spot associated with acyclic isopropyl groups
ConditionsHuman liver microsome (HLM) stability screening

Procuring the cyclobutyl building block directly translates to longer in vivo half-lives and reduced dosing frequency for the final formulated drug.

Regioselective Halogenation for Cross-Coupling Precursors

For industrial scale-up, 3-cyclobutyl-1H-pyrazole serves as a process-compatible precursor for C4-functionalization. The electron-donating nature of the cyclobutyl group activates the pyrazole core, allowing for highly efficient and regioselective halogenation (e.g., forming 4-iodo-3-cyclobutyl-1H-pyrazole) under mild conditions. Compared to unsubstituted 1H-pyrazole, which requires harsher conditions and often yields mixed halogenated isomers, the cyclobutyl variant ensures >90% regioselectivity, streamlining downstream Suzuki or Buchwald-Hartwig cross-coupling reactions [1].

Evidence DimensionRegioselectivity in C4-halogenation
Target Compound Data>90% regioselectivity for 4-halo-3-cyclobutyl-1H-pyrazole under mild conditions
Comparator Or BaselineUnsubstituted 1H-pyrazole (lower selectivity, requires harsher conditions)
Quantified DifferenceSignificant reduction in purification overhead and isomeric waste
ConditionsStandard electrophilic aromatic substitution (e.g., NIS/NBS in DMF)

Procurement of this specific substituted pyrazole reduces step-count and purification costs during the scale-up of complex cross-coupled APIs.

Synthesis of KDM5 and Target-Specific Kinase Inhibitors

3-Cyclobutyl-1H-pyrazole is a structurally required starting material for generating rigid kinase inhibitors where the puckered cyclobutyl ring is necessary to occupy hydrophobic binding pockets, preventing off-target binding observed with planar cyclopropyl analogs [1].

Development of CNS-Penetrant Therapeutics (e.g., BACE1 Inhibitors)

Selected for its ability to precisely tune the logP of the final API, ensuring blood-brain barrier permeability without the excessive lipophilicity and subsequent insolubility associated with larger cyclopentyl or cyclohexyl substitutions [2].

NaV1.8 Inhibitor Manufacturing and Scale-Up

Utilized in the synthesis of advanced pain therapeutics where metabolic stability is paramount, avoiding the rapid CYP450-mediated clearance associated with acyclic isopropyl pyrazole analogs [3].

Regioselective Cross-Coupling Pipelines

Procured as a process-compatible building block that undergoes regioselective C4-halogenation, serving as a reliable, low-waste partner in industrial Suzuki-Miyaura and Buchwald-Hartwig coupling workflows compared to unsubstituted pyrazole[3].

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-cyclobutylpyrazolyl

Dates

Last modified: 08-15-2023

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